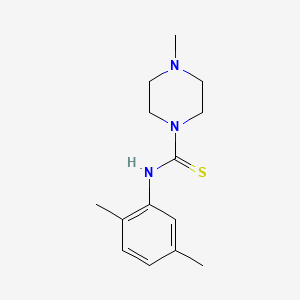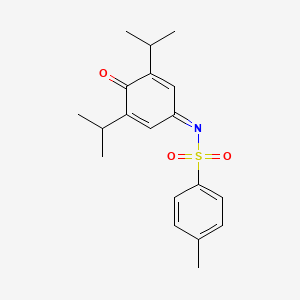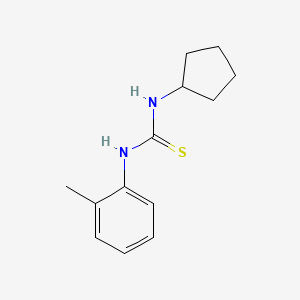
N-(2,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide, also known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a feed additive in animal husbandry. DMPT is a synthetic compound that belongs to the class of piperazinecarbothioamides. It is known for its ability to enhance the growth performance of livestock, increase their feed intake, and improve their overall health.
作用机制
N-(2,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide works by stimulating the release of appetite-regulating hormones such as neuropeptide Y and ghrelin in the animals. This leads to an increase in feed intake and subsequently, improved growth performance. This compound also activates the hypothalamus-pituitary-adrenal axis, which plays a critical role in regulating the immune system. This results in an enhanced immune response in animals.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on animals. It has been shown to increase the levels of growth hormone and insulin-like growth factor-1, which are critical for growth and development. This compound also increases the levels of digestive enzymes such as trypsin and lipase, which aid in the digestion and absorption of nutrients. Additionally, this compound has been found to reduce the levels of stress hormones such as cortisol, which can have a negative impact on animal health.
实验室实验的优点和局限性
N-(2,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other feed additives. However, this compound has some limitations as well. It has a narrow therapeutic window, meaning that it must be administered in precise doses to avoid adverse effects. Additionally, the effects of this compound can vary depending on the animal species, age, and health status.
未来方向
There are several future directions for research on N-(2,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide. One area of interest is the potential use of this compound in aquaculture. Studies have shown that this compound can enhance the growth performance of fish and improve their resistance to disease. Another area of interest is the development of new synthetic compounds that have similar or improved effects compared to this compound. Additionally, further research is needed to understand the long-term effects of this compound on animal health and the environment.
合成方法
N-(2,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide is synthesized by reacting 2,5-dimethylphenyl hydrazine with methyl isothiocyanate in the presence of a solvent such as ethanol or methanol. The reaction is carried out at a temperature of around 60-80°C for several hours until the desired product is obtained. The resulting this compound is a white crystalline powder that is soluble in water and ethanol.
科学研究应用
N-(2,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has been extensively studied for its potential applications in animal husbandry. It is commonly used as a feed additive for livestock such as pigs, chickens, and fish. This compound has been shown to increase the feed intake of animals, improve their growth performance, and enhance their immune system. Additionally, this compound has been found to reduce the environmental pollution caused by animal waste by decreasing the amount of nitrogen and phosphorus excreted in their feces.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-11-4-5-12(2)13(10-11)15-14(18)17-8-6-16(3)7-9-17/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTDJNZLVOLSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)


![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5810053.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)


![4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5810075.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5810100.png)

![N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)
![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)